Positional Isomerism: H-Bond Donor and Scaffold Classification
3-(Benzylamino)hexanoic acid possesses two hydrogen-bond donor groups (carboxylic acid O–H + secondary amine N–H), whereas its ethyl ester derivative, ethyl 3-(benzylamino)hexanoate (CAS 134455-46-2), retains only one donor (N–H). This difference directly impacts solubility, crystal packing, and reactivity in amide bond formation. In the broader class of ω-benzylamino alkanoic acids described in US Patent 4,154,851, the 3‑position substitution pattern on the hexanoic acid backbone places the amino group within a β-amino acid framework, in contrast to the α-amino acid character of the 2‑benzylamino positional isomer (Bzl‑Nle‑OH, CAS 17345‑51‑6) . The acid addition salts of ω-benzylamino alkanoic acids demonstrated anti-aggressive psychopharmacological activity; the racemic form is explicitly noted to be less active than the dextrorotatory isomer [1].
| Evidence Dimension | Hydrogen-bond donor count and amino acid scaffold classification |
|---|---|
| Target Compound Data | 2 H-bond donors (carboxylic acid O–H + secondary amine N–H); β-amino acid scaffold (benzylamino at C-3) |
| Comparator Or Baseline | Ethyl 3-(benzylamino)hexanoate (CAS 134455-46-2): 1 H-bond donor (N–H only); Bzl-Nle-OH (CAS 17345-51-6): α-amino acid scaffold (benzylamino at α-C) |
| Quantified Difference | Δ(H-bond donors) = 1 (target vs. ethyl ester); scaffold class difference (β-amino acid vs. α-amino acid) |
| Conditions | Structural comparison based on molecular formula and substitution pattern; scaffold classification from IUPAC nomenclature |
Why This Matters
The additional H-bond donor in the free acid form provides distinct solubility and conjugation chemistry opportunities relative to ester derivatives, while the β-amino acid scaffold offers differential proteolytic stability compared to the α-amino acid isomer.
- [1] Malen C, Roger P, Poignant J-C. US Patent 4,154,851. 1979. Lines 120–124: 'the racemic form is less active than one of the optically-active forms and more precisely than the dextrorotatory isomer.' View Source
